

spectroscopic data for Methyl 2-methylthiazole-5-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-methylthiazole-5-carboxylate

Cat. No.: B1321803

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Methyl 2-methylthiazole-5-carboxylate**

Introduction: Elucidating the Molecular Blueprint

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, its derivatives are explored for a range of biological activities, including antimicrobial and antitumor properties.^[1] The precise structural confirmation and purity assessment of this molecule are paramount for its successful application in drug discovery and materials science. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to define its molecular architecture. We will move beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, and outlining robust protocols for data acquisition. The molecular formula is C₆H₇NO₂S, and its molecular weight is 157.19 g/mol .^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the chemical environment of each atom.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of solvent and spectrometer frequency are critical decisions that directly impact spectral quality. Deuterated chloroform (CDCl_3) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is limited or specific proton-solvent interactions need to be assessed, a more polar solvent like dimethyl sulfoxide- d_6 (DMSO-d_6) is employed. For this guide, we will reference data typically acquired in CDCl_3 . A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving closely spaced peaks and simplifying spectral interpretation.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-methylthiazole-5-carboxylate** in ~0.6 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved to avoid spectral artifacts.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Structural Visualization and NMR Assignments

To correlate the spectral data with the molecular structure, we first visualize the molecule with numbered positions.

Caption: Molecular structure of **Methyl 2-methylthiazole-5-carboxylate** with atom numbering for NMR correlation.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a quantitative count and qualitative description of the different proton environments.

Signal Assignment	Predicted			Rationale
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
H4 (Thiazole Ring)	-8.1 - 8.3	Singlet	1H	<p>This proton is attached to an sp^2 carbon in an electron-deficient aromatic ring, leading to significant deshielding and a downfield shift.</p> <p>The singlet multiplicity indicates no adjacent protons. For similar thiazole structures, this proton appears in the 7.6-8.5 ppm range.[3]</p>
H8 (-OCH ₃)	-3.9	Singlet	3H	<p>The protons of the methyl ester are deshielded by the adjacent oxygen atom.</p>
H6 (-CH ₃)	-2.7	Singlet	3H	<p>The protons of the methyl group at the C2 position are slightly deshielded by the aromatic thiazole ring.</p>

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C7 (C=O, Ester)	~162	The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
C2 (Thiazole Ring)	~167	This carbon is bonded to two heteroatoms (N and S) within the aromatic ring, resulting in a strong downfield shift.
C4 (Thiazole Ring)	~148	This sp^2 carbon is part of the aromatic system and holds the only ring proton.
C5 (Thiazole Ring)	~125	This carbon is bonded to the electron-withdrawing carboxylate group, shifting it downfield.
C8 (-OCH ₃)	~52	The methyl carbon of the ester is shielded relative to the aromatic carbons.
C6 (-CH ₃)	~19	The methyl carbon at the C2 position is the most shielded (upfield) carbon in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or ambient signals from the sample spectrum.
- Sample Application: Place a small amount of the solid **Methyl 2-methylthiazole-5-carboxylate** directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
- Data Acquisition: Scan the sample over the typical range of $4000\text{-}400\text{ cm}^{-1}$.

IR Data Interpretation

The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of the molecule's bonds.

Frequency (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
~3120	C-H Stretch	Thiazole Ring	Absorption in this region is characteristic of C-H bonds on an aromatic or heteroaromatic ring.
~2960	C-H Stretch	Methyl Groups	Corresponds to the stretching vibrations of the sp ³ C-H bonds in the two methyl groups.
~1725	C=O Stretch	Ester	This strong, sharp absorption is a definitive indicator of the ester carbonyl group. Its position reflects conjugation with the thiazole ring.
~1540	C=N / C=C Stretch	Thiazole Ring	These absorptions are characteristic of the stretching vibrations within the heteroaromatic thiazole ring system. [3]
~1250	C-O Stretch	Ester	Corresponds to the asymmetric stretching of the C-O single bond in the ester functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion $[M+H]^+$.

Experimental Protocol: ESI-MS Acquisition

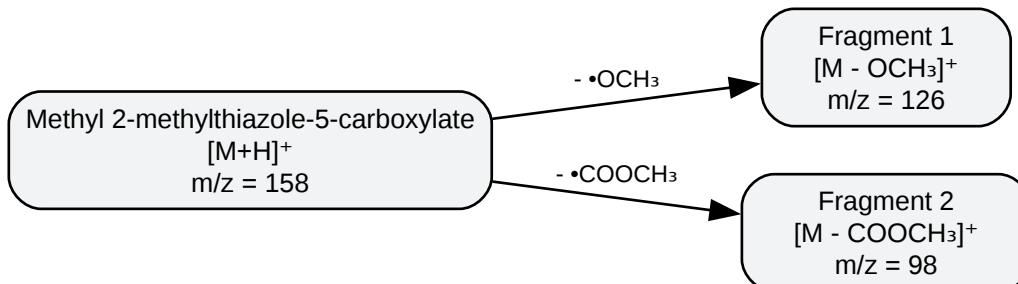
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage and cone voltage to values optimized for maximizing the signal of the target ion.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

MS Data Interpretation

The primary goal is to identify the molecular ion peak, which confirms the molecular weight.

m/z Value	Ion Identity	Interpretation
158.03	$[\text{M}+\text{H}]^+$	The protonated molecular ion. The exact mass (calculated: 157.0197) confirms the elemental composition of $\text{C}_6\text{H}_7\text{NO}_2\text{S}$. ^[2]
126	$[\text{M} - \text{OCH}_3]^+$	Represents the loss of the methoxy radical from the ester group, a common fragmentation pathway.
98	$[\text{M} - \text{COOCH}_3]^+$	Represents the loss of the entire carbomethoxy group, resulting in the 2-methylthiazole cation.

Visualization of Key Fragmentation Pathways



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for **Methyl 2-methylthiazole-5-carboxylate** in ESI-MS.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of **Methyl 2-methylthiazole-5-carboxylate**. ^1H and ^{13}C NMR define the connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the ester carbonyl and the thiazole

ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. This triad of spectroscopic techniques forms an essential, self-validating workflow for chemists in research and industry, ensuring the identity, purity, and quality of crucial chemical building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin | MDPI [mdpi.com]
- To cite this document: BenchChem. [spectroscopic data for Methyl 2-methylthiazole-5-carboxylate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321803#spectroscopic-data-for-methyl-2-methylthiazole-5-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com